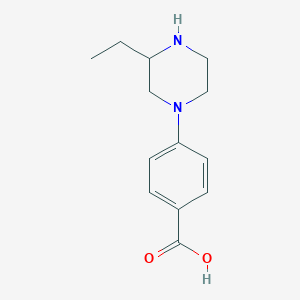

1-(4-Carboxyphenyl)-3-ethyl-piperazine

Description

1-(4-Carboxyphenyl)-3-ethyl-piperazine is a piperazine derivative featuring a carboxyphenyl substituent at the 1-position and an ethyl group at the 3-position. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in CNS modulation, receptor antagonism, and enzyme inhibition.

Properties

CAS No. |

1131622-36-0 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4-(3-ethylpiperazin-1-yl)benzoic acid |

InChI |

InChI=1S/C13H18N2O2/c1-2-11-9-15(8-7-14-11)12-5-3-10(4-6-12)13(16)17/h3-6,11,14H,2,7-9H2,1H3,(H,16,17) |

InChI Key |

PMDKPKFPPRGHOK-UHFFFAOYSA-N |

SMILES |

CCC1CN(CCN1)C2=CC=C(C=C2)C(=O)O |

Canonical SMILES |

CCC1CN(CCN1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(4-Carboxyphenyl)-3-ethyl-piperazine with selected phenylpiperazine derivatives:

Key Observations:

- Polarity and Solubility : The carboxyphenyl group in this compound confers higher aqueous solubility compared to lipophilic groups (e.g., CF₃, Cl) but may limit blood-brain barrier penetration .

- Receptor Interactions : Chloro and trifluoromethyl substituents (4-CPP, 4-CF₃) exhibit stronger binding to dopamine and serotonin transporters due to electron-withdrawing effects, while methoxy groups (4-MeOPP) favor serotonin receptor agonism .

Pharmacological Activity

Dopamine and Serotonin Transporter Affinity

- This compound: Limited direct data, but carboxyl groups in piperazines are associated with reduced CNS activity due to polarity. May act as a peripheral receptor modulator .

- 4-CPP and 4-CF₃ Derivatives : Exhibit high affinity for dopamine transporters (DAT) and serotonin transporters (SERT). For example, 4-CPP shows IC₅₀ values of 8–10 nM at DAT, with moderate selectivity over SERT .

- GBR 12909 Analogues : Piperazine derivatives with diphenylmethoxyethyl groups (e.g., Sch-350634) demonstrate potent CCR5 antagonism (IC₅₀ < 10 nM) and oral bioavailability, highlighting the impact of bulky substituents on pharmacokinetics .

5-HT₁A Receptor Antagonism

- p-MPPI and p-MPPF : 4-(2'-Methoxyphenyl)piperazine derivatives act as competitive 5-HT₁A antagonists (ID₅₀ = 3–5 mg/kg in vivo). The methoxy group is critical for receptor engagement .

- This compound : The carboxyl group may hinder 5-HT₁A binding compared to methoxy or chloro analogues but could interact with peripheral inflammatory targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.